1-Chloro-2,3-difluorobenzene 1-Chloro-2,3-difluorobenzene
Brand Name: Vulcanchem
CAS No.: 36556-47-5
VCID: VC2172916
InChI: InChI=1S/C6H3ClF2/c7-4-2-1-3-5(8)6(4)9/h1-3H
SMILES: C1=CC(=C(C(=C1)Cl)F)F
Molecular Formula: C6H3ClF2
Molecular Weight: 148.54 g/mol

1-Chloro-2,3-difluorobenzene

CAS No.: 36556-47-5

Cat. No.: VC2172916

Molecular Formula: C6H3ClF2

Molecular Weight: 148.54 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2,3-difluorobenzene - 36556-47-5

Specification

CAS No. 36556-47-5
Molecular Formula C6H3ClF2
Molecular Weight 148.54 g/mol
IUPAC Name 1-chloro-2,3-difluorobenzene
Standard InChI InChI=1S/C6H3ClF2/c7-4-2-1-3-5(8)6(4)9/h1-3H
Standard InChI Key ZBNCSBMIRFHJEL-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)F)F
Canonical SMILES C1=CC(=C(C(=C1)Cl)F)F

Introduction

Chemical Identity and Structural Characteristics

Basic Information

1-Chloro-2,3-difluorobenzene is a halogenated benzene derivative with the molecular formula C₆H₃ClF₂. It contains one chlorine atom at position 1 and two fluorine atoms at positions 2 and 3 of the benzene ring. This compound is registered with CAS number 36556-47-5 and is also known as 2,3-difluorochlorobenzene in chemical nomenclature .

Structural Properties

The compound features a benzene ring with three halogen substituents arranged in a specific pattern that contributes to its chemical reactivity. The presence of two electronegative fluorine atoms adjacent to each other creates a unique electronic environment in the molecule. The chlorine atom at position 1 further influences the electronic distribution, resulting in distinctive chemical behavior compared to other halogenated benzenes.

Physical and Chemical Properties

1-Chloro-2,3-difluorobenzene exists as a liquid at room temperature with a pale yellow to colorless appearance. Its physical and chemical properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC₆H₃ClF₂
Molecular Weight148.54 g/mol
CAS Number36556-47-5
EC Number817-201-1
MDL NumberMFCD04112584
SMILES CodeFC1=C(F)C(Cl)=CC=C1
Physical StateLiquid at room temperature
Storage ConditionsSealed in dry conditions at room temperature

Unlike many other halogenated benzenes, the specific arrangement of the fluorine atoms at positions 2 and 3 creates unique electronic effects that influence the compound's reactivity patterns. The ortho positioning of the fluorine atoms relative to each other results in specific effects on the aromatic system's electron distribution.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The NMR spectroscopic data for 1-Chloro-2,3-difluorobenzene provides valuable information about its structural characteristics. The compound exhibits distinctive ¹H NMR signals for the three aromatic protons, which appear as complex multiplets due to coupling with both fluorine atoms. The ¹⁹F NMR spectrum shows characteristic signals for the two fluorine atoms in different chemical environments .

Although complete NMR data for 1-Chloro-2,3-difluorobenzene is limited in the available literature, insights can be drawn from related compounds such as 1-Bromo-2,3-difluorobenzene, which shows ¹H NMR signals in CDCl₃ with proton signals appearing as complex multiplets (dddd patterns) at δ 6.98, 7.11, and 7.29 ppm .

Mass Spectrometry

Mass spectrometric analysis of 1-Chloro-2,3-difluorobenzene would be expected to show characteristic isotope patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). The molecular ion peaks would appear around m/z 148 and 150 with the characteristic chlorine isotope ratio. Fragmentation patterns typically include loss of halogen atoms, providing additional structural confirmation.

Synthetic Methodologies

General Synthetic Approaches

Industrial Applications and Uses

Agrochemical Applications

Similar to its use in pharmaceuticals, 1-Chloro-2,3-difluorobenzene finds applications in the synthesis of agrochemical compounds. The related compound 1-chloro-3,4-difluorobenzene is specifically mentioned as being "useful as an intermediate for medicines and agricultural chemicals" , suggesting similar utility for 1-Chloro-2,3-difluorobenzene.

Research and Development

Beyond its direct applications, 1-Chloro-2,3-difluorobenzene serves as a valuable research tool in organic chemistry. Its unique substitution pattern provides opportunities for studying regioselective reactions and developing new synthetic methodologies. Researchers utilize such compounds to investigate fundamental aspects of aromatic chemistry and halogen effects on reactivity.

Related Compounds and Comparative Analysis

Isomeric Difluorochlorobenzenes

Several isomeric forms of difluorochlorobenzene exist, each with distinct properties and applications. A notable example is 1-chloro-2,6-difluorobenzene, which is mentioned as being difficult to separate from 1-chloro-2,3-difluorobenzene due to similar physical properties . Another isomer, 1-chloro-3,5-difluorobenzene, has a molecular weight of 148.537 g/mol and is available commercially at 97% purity .

Other Halogenated Derivatives

The properties and behavior of 1-Chloro-2,3-difluorobenzene can be better understood by comparing it with related halogenated compounds. For instance, 5-Bromo-1-chloro-2,3-difluorobenzene (CAS 1060813-07-1) has the molecular formula C₆H₂BrClF₂ and a molecular weight of 227.43 g/mol . This compound shares the 2,3-difluoro-1-chloro substitution pattern but features an additional bromine atom at position 5.

Another relevant compound is 1-Bromo-2,3-difluorobenzene, which resembles the target compound but with bromine instead of chlorine. This compound can be synthesized through various methods, including the reaction of N-bromosuccinimide with appropriate precursors .

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